molecular formula C20H17N5O4 B2494169 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 941921-98-8

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2494169
CAS RN: 941921-98-8
M. Wt: 391.387
InChI Key: AUICOICLEGDFQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, including etherification, oximation, and Beckmann rearrangement, starting from specific precursors such as rotenone and dimethyloxosulphonium methylide. These methods highlight the complexity and precision required in synthetic chemistry to achieve targeted molecular architectures. For instance, a specific synthesis route was developed for an orally active CCR5 antagonist, showcasing the practical aspects of synthesizing complex molecules for potential therapeutic applications (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystal diffraction analysis. This analysis provides detailed insights into the crystallographic parameters, confirming the precise geometry of these molecules. For example, specific compounds exhibit triclinic crystal structures, with defined cell parameters and space groups, highlighting the diversity of molecular conformations achievable through organic synthesis (Xiaodong Chen et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds can be investigated through their interactions with metal ions to form complexes, as seen in the synthesis of novel organic ligands and their metal complexes. These studies provide insights into the ligand coordination and electronic structures, contributing to our understanding of their chemical behavior and potential applications in catalysis or material science (K. A. Myannik et al., 2018).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, can be deduced from the synthesis and characterization of related compounds. These properties are crucial for determining the suitability of compounds for various applications, from pharmaceuticals to materials science. For instance, the thermal stability of specific compounds up to certain temperatures indicates their potential use in applications requiring high thermal resistance (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different functional groups, can be explored through the synthesis of diverse derivatives. This exploration aids in understanding the versatility and functionalization potential of the core structure. For example, the synthesis of various derivatives demonstrates the compound's capacity to undergo transformations, paving the way for the development of novel compounds with tailored properties (A. Saeed & Aliya Ibrar, 2011).

Mechanism of Action

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-2-28-14-9-7-13(8-10-14)25-19(22-23-24-25)12-21-20(27)18-11-16(26)15-5-3-4-6-17(15)29-18/h3-11H,2,12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUICOICLEGDFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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